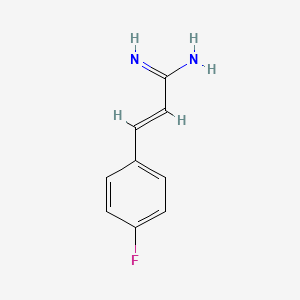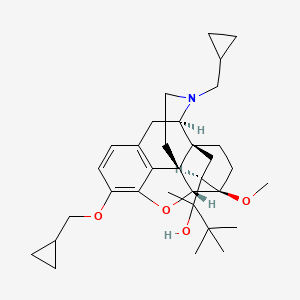
3-O-Cyclopropylmethyl-buprenorphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Cyclopropylmethyl-buprenorphine: is a semi-synthetic opioid derivative of buprenorphine. Buprenorphine itself is a derivative of thebaine, an alkaloid found in the opium poppy. This compound is known for its potent analgesic properties and is used in the treatment of opioid use disorder, acute pain, and chronic pain . The addition of the cyclopropylmethyl group to the buprenorphine molecule enhances its pharmacological profile, making it a subject of interest in both clinical and research settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Cyclopropylmethyl-buprenorphine involves several steps, starting from buprenorphine. The key step is the introduction of the cyclopropylmethyl group. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group at the 3-position of buprenorphine is replaced by a cyclopropylmethyl group. Common reagents used in this reaction include cyclopropylmethyl bromide and a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and potency. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality .
化学反应分析
Types of Reactions: 3-O-Cyclopropylmethyl-buprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the cyclopropylmethyl group or other functional groups in the molecule.
Reduction: Reduction reactions can modify the ketone or other oxidized groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the 3-position where the cyclopropylmethyl group is attached.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
科学研究应用
3-O-Cyclopropylmethyl-buprenorphine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on opioid activity.
Biology: Researchers use it to investigate the interactions between opioids and their receptors.
Medicine: It is studied for its potential in treating opioid use disorder and managing pain.
Industry: The compound is used in the development of new analgesics and opioid receptor modulators
作用机制
The mechanism of action of 3-O-Cyclopropylmethyl-buprenorphine involves its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in potent analgesic effects with a lower risk of respiratory depression compared to full agonists . The compound’s high affinity for the mu-opioid receptor allows it to displace other opioids, making it effective in treating opioid dependence .
相似化合物的比较
Buprenorphine: The parent compound, used widely in pain management and opioid dependence treatment.
Methadone: A full mu-opioid receptor agonist used in opioid substitution therapy.
Naltrexone: An opioid antagonist used to prevent relapse in opioid dependence
Uniqueness: 3-O-Cyclopropylmethyl-buprenorphine is unique due to its structural modification, which enhances its pharmacological profile. The addition of the cyclopropylmethyl group increases its binding affinity and selectivity for opioid receptors, resulting in improved efficacy and safety .
属性
分子式 |
C33H47NO4 |
|---|---|
分子量 |
521.7 g/mol |
IUPAC 名称 |
2-[(1S,2S,6R,14R,15R,16R)-11-(cyclopropylmethoxy)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C33H47NO4/c1-29(2,3)30(4,35)24-17-31-12-13-33(24,36-5)28-32(31)14-15-34(18-20-6-7-20)25(31)16-22-10-11-23(27(38-28)26(22)32)37-19-21-8-9-21/h10-11,20-21,24-25,28,35H,6-9,12-19H2,1-5H3/t24-,25-,28-,30?,31-,32+,33-/m1/s1 |
InChI 键 |
VJDDECBMCMTTSB-NXVYGDHNSA-N |
手性 SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O |
规范 SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)

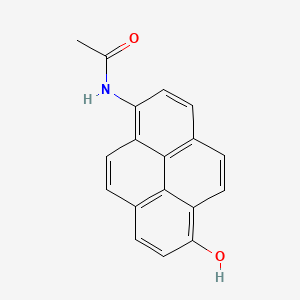
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

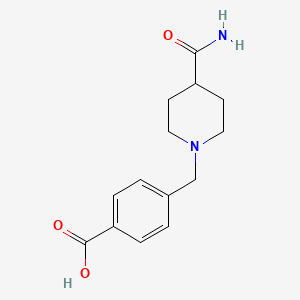

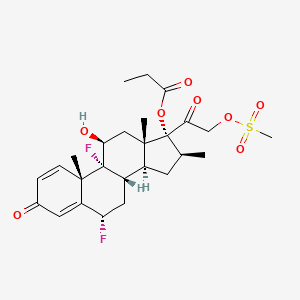

![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)
![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
